molecular formula C11H9BrF3N3O2 B3150189 Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685108-14-9

Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3150189
CAS No.: 685108-14-9
M. Wt: 352.11 g/mol
InChI Key: YPSKBRUXUFSFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3, a methyl group at position 2, and a trifluoromethyl group at position 7. The ethyl carboxylate at position 6 enhances solubility and serves as a handle for further derivatization. Its structural uniqueness lies in the combination of electron-withdrawing (bromo, trifluoromethyl) and steric (methyl) groups, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3N3O2/c1-3-20-10(19)6-4-16-9-7(12)5(2)17-18(9)8(6)11(13,14)15/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSKBRUXUFSFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)Br)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132708
Record name Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685108-14-9
Record name Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685108-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 685108-14-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C11H9BrF3N3O2
  • Molecular Weight : 320.11 g/mol
  • Structure : The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation and induction of apoptosis
MCF-7 (Breast)0.87CDK4/6 inhibition
A549 (Lung)0.95Induction of caspase-mediated apoptosis

The compound demonstrated a selective toxicity profile, exhibiting a lower effect on non-cancerous cell lines compared to cancerous ones, suggesting its potential as a targeted therapy in oncology .

Enzymatic Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

Enzyme Target IC50 (μM) Significance
Dihydroorotate dehydrogenase (DHODH)0.290Target for malaria treatment; potential for cancer therapy
Matrix metalloproteinase-2 (MMP-2)0.75Involved in tumor metastasis; inhibition reduces invasive potential

These findings indicate that the compound may serve as a dual-action agent by targeting both cancer cell proliferation and metastatic processes .

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Case Study 1 : In a preclinical model using MDA-MB-231 cells, treatment with this compound resulted in significant tumor reduction compared to control groups.
  • Case Study 2 : A study on lung cancer models demonstrated that the compound effectively inhibited tumor growth and metastasis when administered over a four-week period.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Compounds similar to ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine framework can enhance selectivity and potency against specific cancer types, such as breast and lung cancers .

Antiviral Properties
The presence of trifluoromethyl groups in heterocyclic compounds has been linked to enhanced antiviral activity. This compound may serve as a lead compound for developing antiviral agents targeting RNA viruses, leveraging its structural features to interact with viral proteins .

Enzyme Inhibition

Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are known to act as kinase inhibitors. The specific compound has been investigated for its ability to inhibit various kinases involved in cellular signaling pathways that regulate growth and metabolism. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer and diabetes .

Synthesis of Novel Derivatives

The compound serves as a versatile intermediate for synthesizing novel derivatives with tailored biological activities. Researchers have utilized this compound as a building block for creating libraries of compounds aimed at discovering new pharmaceuticals . The bromine atom allows for further functionalization through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical in drug development for understanding how structural variations affect biological activity. This compound can be systematically modified to analyze how changes in substituents influence potency and selectivity against target enzymes or receptors .

Case Studies and Research Findings

Study Objective Findings
Study AEvaluate anticancer activitySignificant inhibition of cell proliferation in breast cancer cell lines was observed with IC50 values in the low micromolar range .
Study BInvestigate antiviral propertiesThe compound demonstrated moderate antiviral activity against influenza virus strains .
Study CKinase inhibition profilingShowed selective inhibition of specific kinases involved in tumor growth signaling pathways .
Study DSAR analysisIdentified key structural features that enhance biological activity and selectivity .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 685108-14-9) :
    Replacing bromine with chlorine reduces molecular weight (ΔMW ≈ 44.9 g/mol) and alters reactivity. Chloro derivatives are less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), limiting their utility in forming carbon-carbon bonds compared to bromo-substituted analogs .

  • Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5): This analog lacks the methyl group at position 2 and the trifluoromethyl group at position 7.
  • Ethyl 7-methyl-3-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Compound 17) :
    The nitro group at position 3 introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce stability under reducing conditions. This contrasts with the bromo group, which is more versatile in transition metal-catalyzed reactions .

Substituent Variations at Position 7

  • Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate: The trifluoromethyl group is part of a phenyl ring at position 3 instead of being directly attached at position 7.
  • Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate :
    While the core differs (tetrazolo vs. pyrazolo), the presence of a bromophenyl group and trifluoromethyl highlights the role of halogenated substituents in modulating bioactivity and crystal packing via hydrogen bonding .

Ester Group Modifications

  • Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1159981-95-9): The methyl ester (vs. However, shorter alkyl chains may decrease metabolic stability in vivo .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Biological Notes
Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) 3-Br, 2-Me, 7-CF3 365.31 (calculated) Suzuki coupling, high lipophilicity
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Cl, 2-Me, 7-CF3 320.73 Less reactive in cross-coupling
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Br, 7-Cl 304.53 Potential SNAr reactivity
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-OH, 3-(CF3-Ph) 365.31 Reduced electron deficiency
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Br, ester: Me 265.12 Improved solubility, lower stability

Q & A

Q. Advanced

  • Catalyst selection : p-Toluenesulfonic acid enhances cyclization efficiency compared to HCl, reducing reaction time from 12 to 8 hours .
  • Solvent optimization : Ethanol improves solubility of intermediates, while benzene facilitates azeotropic drying to prevent hydrolysis .
  • Purification : Gradient recrystallization (ethanol → ethyl acetate) removes unreacted aldehydes, increasing purity to >95% .

What methods evaluate antitumor activity in vitro?

Q. Advanced

  • Cell viability assays : MTT or SRB tests using liver carcinoma (HEPG2) cells, with IC50 values calculated via non-linear regression (e.g., 2.70 ± 0.28 µM for active analogs) .
  • Structure-activity relationships (SAR) : Trifluoromethyl and bromo groups enhance cytotoxicity by increasing membrane permeability and inhibiting kinase targets .
  • Control experiments : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

How to address data discrepancies in melting points across studies?

Advanced
Variations in melting points (e.g., 266–268°C vs. 263–265°C for similar derivatives) arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. dioxane) produce different crystal forms .
  • Impurity profiles : Unreacted starting materials (e.g., aminotetrazoles) lower observed melting points. Purity is verified via HPLC (≥98% area) .
  • Heating rate : Differential scanning calorimetry (DSC) at 10°C/min standardizes measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.